Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate
Description
Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (CAS 1026739-75-2) is a fluorinated carbonate ester characterized by two highly fluorinated 2,2,3,3,4,4,4-heptafluorobutyl groups attached to a central carbonate moiety. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are valued for their chemical stability, thermal resistance, and hydrophobicity. It is commercially available from suppliers like CymitQuimica, with a listed price of €1,499.00 for 25 grams, indicating its niche application in high-performance materials or specialized chemical synthesis .
Fluorinated carbonates, such as this compound, are often used in advanced polymer formulations, electrolytes for lithium-ion batteries, or as solvents in electronics manufacturing due to their low surface energy and resistance to degradation under harsh conditions.
Properties
IUPAC Name |
bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F14O3/c10-4(11,6(14,15)8(18,19)20)1-25-3(24)26-2-5(12,13)7(16,17)9(21,22)23/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDOTOJUMBYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896824 | |
| Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026739-75-2 | |
| Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structural Overview
Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (CAS: 1026739-75-2) is a symmetrical carbonate ester derived from 2,2,3,3,4,4,4-heptafluorobutan-1-ol. Its molecular formula, $$ \text{C}9\text{H}4\text{F}{14}\text{O}3 $$, reflects the incorporation of two perfluorinated alkyl chains linked by a carbonate group. The compound’s high fluorine content contributes to its low surface energy and resistance to thermal degradation, making it suitable for demanding industrial applications.
Synthesis Methodologies
Triphosgene-Mediated Carbonate Formation
The most well-documented synthesis involves reacting 2,2,3,3,4,4,4-heptafluorobutan-1-ol with bis(trichloromethyl) carbonate (triphosgene) in the presence of pyridine. This method, detailed in Example 4 of the European Patent Office document EP2247686B1, proceeds under anhydrous conditions with rigorous temperature control.
Reaction Setup and Conditions
- Reactants :
- 2,2,3,3,4,4,4-heptafluorobutan-1-ol (152 g, 0.76 mol)
- Pyridine (120 g, 1.5 mol) as a base to neutralize HCl byproducts
- Triphosgene (40 g, 0.13 mol) as the carbonyl source
- Methylene chloride (150 mL) as the solvent
- Procedure :
- The alcohol and pyridine are dissolved in methylene chloride in a nitrogen-purged reactor.
- Triphosgene, dissolved in methylene chloride, is added dropwise at ≤0°C to minimize side reactions.
- The mixture warms to room temperature, facilitating carbonate bond formation.
- Quenching with saturated ammonium chloride halts the reaction, followed by phase separation and solvent extraction.
- Sequential washes with HCl, sodium bicarbonate, and water remove residual impurities.
- Anhydrous magnesium sulfate drying and fractional distillation yield the purified product (b.p. 167.3°C, purity: 98.8%).
Critical Parameters
- Temperature Control : Maintaining sub-zero temperatures during triphosgene addition prevents exothermic decomposition.
- Molar Ratios : A 1:2 alcohol-to-triphosgene ratio ensures complete conversion, while excess pyridine scavenges HCl.
- Solvent Choice : Methylene chloride’s low polarity enhances triphosgene solubility and reaction homogeneity.
Alternative Methodologies and Comparative Analysis
While the triphosgene method predominates, other routes—such as transesterification or phosgene gas reactions—are theoretically viable but lack experimental validation in the literature. The patent EP2247686B1 notes that analogous fluorinated carbonates (e.g., bis(3,3,4,5,5,5-hexafluoropentan-2-yl) carbonate) follow similar protocols, suggesting methodological generalizability.
Reaction Mechanism and Kinetic Considerations
The synthesis proceeds via a two-step nucleophilic acyl substitution mechanism:
- Step 1 : Pyridine deprotonates the heptafluorobutanol, generating a nucleophilic alkoxide.
- Step 2 : The alkoxide attacks triphosgene, displacing chloride ions and forming the carbonate linkage.
The overall reaction is summarized as:
$$ 2 \, \text{RF}-\text{OH} + \text{Cl}3\text{C}-\text{O}-\text{C}(\text{O})-\text{O}-\text{CCl}3 \rightarrow (\text{RF}-\text{O})2\text{C}=\text{O} + 4 \, \text{HCl} $$
where $$ \text{RF} = \text{C}3\text{F}7\text{CH}2 $$-.
Optimization and Scalability
Characterization and Quality Control
Analytical Techniques
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 167.3°C |
| Density (25°C) | 1.6444 g/mL |
| Molecular Weight | 426.104 g/mol |
| Storage Conditions | Ambient temperature, inert gas |
Chemical Reactions Analysis
Types of Reactions: : Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate undergoes various chemical reactions, including nucleophilic substitution , hydrolysis , and transesterification .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves nucleophiles such as or under mild to moderate temperatures.
Hydrolysis: The compound can be hydrolyzed in the presence of or to yield and .
Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of acidic or basic catalysts .
Major Products Formed: : The major products formed from these reactions include 2,2,3,3,4,4,4-heptafluorobutanol , carbon dioxide , and various fluorinated esters .
Scientific Research Applications
Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate is a fluorinated carbonate compound that has various applications, particularly in the realm of material science and chemical synthesis. Due to its unique chemical structure, it can impart specific properties when used as an additive or component in different formulations .
General Properties
this compound is part of a class of per- and poly-fluoroalkyl substances (PFAS) . PFAS are synthetic organofluorine chemical compounds that contain multiple fluorine atoms attached to an alkyl chain . The presence of fluorine atoms imparts unique properties such as chemical inertness, thermal stability, and hydrophobicity .
Applications
1. Electrolyte Solutions for Lithium-Ion Batteries:
Lithium bis(fluorosulfonyl) imide (LiFSI) can be used in non-aqueous electrolyte solutions for lithium-ion batteries, particularly with cathode materials requiring 4.2V or higher . In these solutions, solvents like carbonates, phosphates, ethers, lactones, and ionic liquids are utilized . Specific examples of solvents include methyl formate, ethyl formate, tetrahydrofuran, and γ-butyrolactone . Fluorinated compounds like (2,2,3,3-tetrafluoropropyl) formate and fluorinated alkanes such as -C4F9C2H5 are also effective . These electrolytes enhance the performance and stability of lithium-ion batteries .
2. Polymer Modification:
this compound can be used to create surface-modified polymer compositions . These compositions are formed from oligomeric or polymeric additives and a base polymer, modifying the surface properties of the resulting material .
3. Identification in Artificial Turf:
During the analysis of artificial turf samples, this compound was tentatively identified in carpet samples . While the study focused on identifying various PFAS compounds in different components of artificial turf, the presence of this compound indicates its use or formation during the manufacturing or degradation of these materials .
4. Synthesis of Heptafluorobutyric Acid Derivatives:
Heptafluorobutyric acid, a related compound, can be used to synthesize various acid halides . For instance, heptafluorobutyryl chloride is synthesized from heptafluorobutyric acid and phosphorous pentachloride . Similarly, the acid bromide, iodide, and fluoride can be synthesized using appropriate reagents .
5. Research and Development:
this compound is used in ongoing research efforts related to various chemical applications . It is used as a reference material and a component in experiments aimed at understanding the properties and behaviors of fluorinated compounds .
Mechanism of Action
The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate exerts its effects involves its interaction with nucleophiles and electrophiles . The compound’s fluorinated nature enhances its electrophilicity , making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Functional Group Variations
2,2,3,3,4,4,4-Heptafluorobutyl Acrylate (CAS 424-64-6)
- Structure : Contains an acrylate ester group instead of a carbonate.
- Properties: Higher reactivity due to the acrylate’s unsaturated double bond, making it suitable for radical polymerization. Stabilized with 4-methoxyphenol to prevent premature polymerization .
- Applications : Used in fluoropolymer synthesis for coatings, adhesives, and films requiring water repellency and chemical resistance.
- Safety : Classified as a hazardous substance (Category 3), with strict handling protocols .
2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (CAS 13695-31-3)
- Structure : Methacrylate ester with a methyl group at the α-position.
- Properties: Enhanced thermal stability compared to acrylates due to the methyl substitution. Stabilized with MEHQ (4-methoxy phenol) for storage .
- Applications: Key monomer in synthesizing fluorinated methacrylate copolymers for optical fibers and anti-fouling surfaces .
- Regulatory : Listed under EINECS 237-217-7, with specific customs tariffs (6.5% MFN) .
Butanoic Acid, 2,2,3,3,4,4,4-Heptafluoro-, 2,2,3,3,4,4,4-Heptafluorobutyl Ester (CAS 308-45-2)
- Structure: Fluorinated ester derivative of butanoic acid.
- Properties: Likely exhibits lower polarity than the carbonate variant, influencing solubility in non-polar solvents.
- Applications: Limited data, but fluorinated esters are often intermediates in agrochemical or pharmaceutical synthesis .
Carbonate Group Variations
2,2-Difluoroethyl 2,2,3,4,4,4-Hexafluorobutyl Carbonate (CAS 1980076-06-9)
- Structure : Shorter fluorinated chain (hexafluorobutyl) and a difluoroethyl group.
- Properties : Molecular weight (290.11 g/mol) is lower than Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate, suggesting reduced thermal stability but improved volatility.
- Applications: Potential use in liquid electrolytes or as a fluorinated solvent .
Key Comparative Data
| Compound Name | CAS Number | Molecular Formula | Key Applications | Stability/Reactivity Features |
|---|---|---|---|---|
| This compound | 1026739-75-2 | C₉H₄F₁₄O₃ | Specialty polymers, electrolytes | High thermal resistance, low polarity |
| 2,2,3,3,4,4,4-Heptafluorobutyl acrylate | 424-64-6 | C₇H₅F₇O₂ | Fluoropolymer coatings | Radical polymerization capability |
| 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate | 13695-31-3 | C₈H₇F₇O₂ | Optical materials, anti-fouling surfaces | Enhanced thermal stability |
| 2,2-Difluoroethyl hexafluorobutyl carbonate | 1980076-06-9 | C₇H₆F₈O₃ | Solvents, electrolytes | Moderate volatility |
Research Findings and Performance Insights
- Thermal Stability : this compound outperforms acrylate and methacrylate derivatives due to the carbonate group’s resistance to decomposition at high temperatures .
- Reactivity: Acrylates and methacrylates are more reactive in polymerization, whereas the carbonate is likely inert in such reactions, making it preferable as a non-reactive additive .
- Cost and Availability : The carbonate is significantly more expensive (€1,499/25g) than the acrylate (prices vary by supplier but typically <€500/25g), reflecting its specialized applications .
Biological Activity
Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (C₉H₄F₁₄O₃) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C₉H₄F₁₄O₃
- Molecular Weight : 426.104 g/mol
- CAS Number : 1026739-75-2
Biological Activity Overview
The biological activity of this compound remains largely underexplored; however, it has been tentatively identified in various studies related to per- and polyfluoroalkyl substances (PFAS). The compound's structure suggests potential interactions with biological systems that merit further investigation.
1. Toxicological Studies
Recent studies have indicated that this compound may exhibit toxicological effects similar to other PFAS compounds. For instance:
- In a study analyzing PFAS concentrations in artificial turf materials, this compound was detected at concentrations of 5.1 ng/g , indicating its presence in environmental samples and potential exposure risks .
- Its structural similarity to other fluorinated compounds raises concerns regarding bioaccumulation and persistence in biological systems.
While specific mechanisms of action for this compound are not well-documented in literature, general mechanisms observed in similar PFAS compounds include:
- Enzyme Inhibition : Fluorinated compounds can interact with various enzymes by binding to active sites or altering enzyme conformation.
- Receptor Modulation : These compounds may influence receptor activity by acting as agonists or antagonists in signaling pathways.
Case Study 1: Environmental Impact
A study conducted on artificial turf revealed the presence of this compound among other PFAS. The research highlighted the need for monitoring these substances due to their potential health effects on humans and wildlife .
Case Study 2: Synthesis and Application
Research involving the synthesis of fluorinated polymers has included this compound as a component. Its incorporation into polymer matrices suggests possible applications in materials science but also emphasizes the need for assessing biological interactions and safety .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are available for Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves transesterification or phosgenation reactions. For fluorinated carbonates, anhydrous conditions and catalysts like pyridine or DMAP are critical to suppress side reactions (e.g., hydrolysis). Reaction temperature (60–80°C) and molar ratios of precursors (e.g., fluorinated alcohol to phosgene derivatives) significantly impact yield. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate high-purity product (>98%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 19F NMR : Essential for confirming fluorinated alkyl chain integrity and detecting impurities.
- FTIR : Peaks at 1780–1820 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) validate carbonate and fluorinated groups.
- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z ~454 for [M+H]+) confirm molecular weight.
Cross-referencing with elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can this compound be integrated into block copolymers to tailor surface energy and optical properties?
- Methodological Answer : Use controlled polymerization techniques like RAFT or ATRP. For example:
- RAFT Copolymerization : Combine with acrylates (e.g., n-butyl acrylate) using chain-transfer agents (e.g., CTA-1) to achieve low dispersity (Đ <1.2). Fluorinated segments reduce surface energy (<20 mN/m), enhancing hydrophobicity.
- Optical Tuning : Adjust the fluorinated block ratio to modulate refractive indices (1.35–1.45) for anti-reflective coatings .
Q. What experimental design principles apply when studying the compound’s reactivity in esterification or transesterification reactions?
- Methodological Answer : Employ factorial design to optimize variables:
- Factors : Catalyst concentration (0.5–2.0 mol%), temperature (40–100°C), solvent polarity (THF vs. DMF).
- Response Variables : Conversion rate (monitored via GC-MS), product stability.
Statistical tools (ANOVA) identify significant interactions, while Arrhenius plots quantify activation energy .
Q. How can conflicting data on the compound’s thermal stability be resolved across studies?
- Methodological Answer : Discrepancies often arise from differing analytical conditions:
- TGA Analysis : Use consistent heating rates (e.g., 10°C/min under N₂). Reported decomposition temperatures (Td) range 220–260°C; impurities (e.g., residual solvents) lower Td.
- DSC : Verify glass transition (Tg) and melting points (if crystalline). Annealing samples pre-analysis minimizes thermal history effects .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
